2-(1-adamantylmethylamino)propan-1-ol;hydrochloride
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Overview
Description
2-(1-Adamantylmethylamino)propan-1-ol;hydrochloride is a chemical compound that features an adamantane structure, which is known for its stability and unique three-dimensional framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantylmethylamino)propan-1-ol;hydrochloride typically involves the following steps:
Formation of Adamantylmethylamine: Adamantane is first functionalized to introduce a methylamine group. This can be achieved through a series of reactions, including halogenation followed by amination.
Addition of Propanol Group: The adamantylmethylamine is then reacted with a suitable propanol derivative under controlled conditions to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylmethylamino)propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(1-Adamantylmethylamino)propan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1-adamantylmethylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This can affect various pathways, including those involved in neurotransmission or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methylpropan-2-ol: Similar in structure but lacks the adamantane moiety.
2-Amino-2-methylpropan-1-ol: Another similar compound with different functional groups.
Uniqueness
The presence of the adamantane structure in 2-(1-adamantylmethylamino)propan-1-ol;hydrochloride provides it with unique properties, such as increased stability and the ability to interact with hydrophobic regions of proteins. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-(1-adamantylmethylamino)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO.ClH/c1-10(8-16)15-9-14-5-11-2-12(6-14)4-13(3-11)7-14;/h10-13,15-16H,2-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJCDBJQXMEATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816397 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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